molecular formula C10H16N2 B8512701 (5-Isopropyl-2-methylpyridin-3-yl)methanamine

(5-Isopropyl-2-methylpyridin-3-yl)methanamine

Cat. No.: B8512701
M. Wt: 164.25 g/mol
InChI Key: MDACBHCDPMJHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Isopropyl-2-methylpyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2/c1-7(2)10-4-9(5-11)8(3)12-6-10/h4,6-7H,5,11H2,1-3H3

InChI Key

MDACBHCDPMJHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(C)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 96.6 mg (0.370 mmol) of 1-(2-methyl-5-(prop-1-en-2-yl)pyridin-3-yl)-N-((oxobornyl)methylene)methanamine and 88.5 mg (0.372 mmol) of CoCl2.6H2O in 4 mL of EtOH at 50° C. was added 160 mg of NaBH4 in 2 portions. After heating the mixture at 50° C. under Ar for 5 h, the reaction mixture was cooled and 5 N HCl was added to a pH=1. The mixture was stirred at r.t. for 15 h and concentrated. Water was added, and NH4OH was added to a pH=9. The aqueous layer was extracted with the extract of (40 mL of CHCl3: 5 mL of MeOH: 5 mL H2O) (2×). The combined extracts were dried over Na2SO4, filtered, and concentrated. (5-isopropyl-2-methylpyridin-3-yl)methanamine was used in the next reaction without further purification.
Name
1-(2-methyl-5-(prop-1-en-2-yl)pyridin-3-yl)-N-((oxobornyl)methylene)methanamine
Quantity
96.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2.6H2O
Quantity
88.5 mg
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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